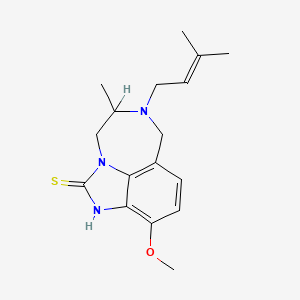
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties. This specific compound, with its unique structure, may exhibit distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Imidazo Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodiazepine Core: This can be achieved through condensation reactions, often using amines and aldehydes or ketones.
Thione Formation:
Functional Group Modifications: The addition of methoxy, methyl, and butenyl groups can be carried out through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodiazepine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Compounds: Used as a precursor or intermediate in the synthesis of other complex molecules.
Study of Reaction Mechanisms: Investigating the pathways and intermediates involved in its reactions.
Biology
Biological Activity:
Medicine
Pharmacological Research: Exploring its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- likely involves interaction with specific molecular targets, such as:
Receptors: Binding to GABA receptors or other neurotransmitter receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Known for its sedative and anxiolytic effects.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 4,5,6,7-tetrahydro-10-methoxy-5-methyl-6-(3-methyl-2-butenyl)- stands out due to its unique structural features, such as the imidazo ring and thione group, which may impart distinct chemical and biological properties compared to other benzodiazepines.
Propiedades
Número CAS |
257891-62-6 |
|---|---|
Fórmula molecular |
C17H23N3OS |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
5-methoxy-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C17H23N3OS/c1-11(2)7-8-19-10-13-5-6-14(21-4)15-16(13)20(9-12(19)3)17(22)18-15/h5-7,12H,8-10H2,1-4H3,(H,18,22) |
Clave InChI |
AUIBDFFSDMXZIO-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C3=C(CN1CC=C(C)C)C=CC(=C3NC2=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


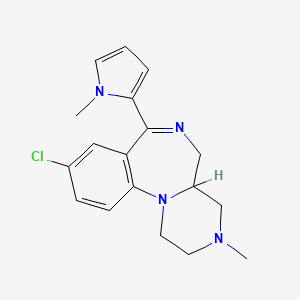
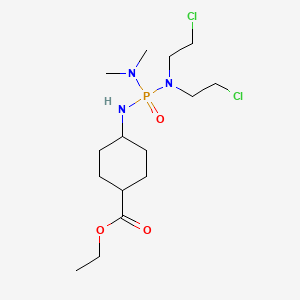
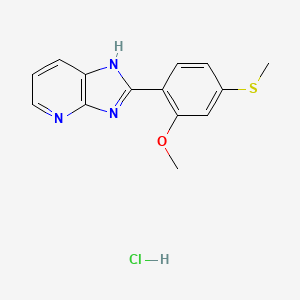
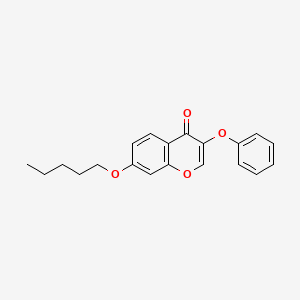


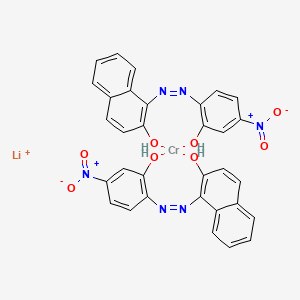
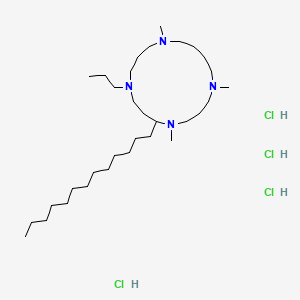
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)





